2-Iodobutane

Nucleophilic Substitution Reaction Kinetics Haloalkane Reactivity

2-Iodobutane (CAS 513-48-4), also known as sec-butyl iodide, is a secondary alkyl halide with the molecular formula C₄H₉I and a molecular weight of 184.02 g/mol. This colorless liquid exhibits an ether-like odor and is characterized by an iodine atom bonded to the second carbon of the butane chain, rendering it a chiral molecule.

Molecular Formula C4H9I
Molecular Weight 184.02 g/mol
CAS No. 513-48-4
Cat. No. B127507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobutane
CAS513-48-4
Synonyms(±)-2-Iodobutane;  2-Butyl Iodide;  NSC 8422;  sec-Butyl Iodide;  sec-Iodobutane
Molecular FormulaC4H9I
Molecular Weight184.02 g/mol
Structural Identifiers
SMILESCCC(C)I
InChIInChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3
InChIKeyIQRUSQUYPCHEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodobutane (CAS 513-48-4): Chemical Identity and Baseline Properties


2-Iodobutane (CAS 513-48-4), also known as sec-butyl iodide, is a secondary alkyl halide with the molecular formula C₄H₉I and a molecular weight of 184.02 g/mol [1]. This colorless liquid [2] exhibits an ether-like odor and is characterized by an iodine atom bonded to the second carbon of the butane chain, rendering it a chiral molecule. The compound demonstrates a boiling point of 119-120°C, a melting point of -104°C, and a density of 1.598 g/mL at 25°C [3]. Its refractive index is reported as n20/D 1.499 [4]. Due to its inherent reactivity, 2-iodobutane is typically supplied and stored stabilized with a copper chip to prevent degradation .

Why 2-Iodobutane Cannot Be Replaced by General-Purpose Alkyl Halides


The procurement and experimental selection of 2-Iodobutane over alternative haloalkanes is non-arbitrary and driven by a unique intersection of steric and electronic properties. As a secondary alkyl iodide, 2-iodobutane possesses a carbon-iodine bond that is significantly weaker than corresponding bromides or chlorides, making it an exceptionally reactive electrophile in nucleophilic substitution and alkylation reactions [1]. This high reactivity is further modulated by the steric hindrance at the secondary carbon, which differentiates its reaction kinetics and stereochemical outcomes from those of primary isomers like 1-iodobutane [2]. Generic substitution with a less reactive halide, such as 2-bromobutane or 2-chlorobutane, would drastically slow reaction rates and potentially fail to initiate under identical mild conditions [3]. Similarly, substituting with the less sterically hindered primary isomer 1-iodobutane would alter the mechanistic pathway (favoring SN2) and produce different product distributions, particularly in stereoselective syntheses where the chiral center of 2-iodobutane is essential [4]. Therefore, a simple 'in-class' substitution is not feasible without fundamentally changing the reaction's efficiency, selectivity, and outcome, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2-Iodobutane: Evidence for Scientific Selection


Superior Leaving Group Ability: Reactivity with Aqueous KOH

In nucleophilic substitution reactions with aqueous KOH, 2-iodobutane demonstrates the highest reactivity among secondary butyl halides. The reactivity order is primarily dictated by the leaving group ability of the halogen, where the weak C-I bond confers a significant kinetic advantage over C-Br and C-Cl bonds [1].

Nucleophilic Substitution Reaction Kinetics Haloalkane Reactivity

Quantitative Stereochemical Fidelity: Specific Rotation and Inversion in SN2

The stereochemical course of reactions with 2-iodobutane is well-defined and quantifiable. Enantiomerically pure (S)-2-iodobutane has a specific rotation of [α]=+15.90° [1]. This precise value allows for the direct calculation of enantiomeric excess and the tracking of stereochemical outcomes, a capability not possible with achiral analogs like 1-iodobutane [2].

Stereochemistry Chiral Synthesis SN2 Mechanism Optical Purity

Proven Reactivity in Modern Synthetic Methodologies: Photoredox Catalysis

2-Iodobutane functions effectively as a secondary alkyl iodide coupling partner in advanced visible-light-mediated multicomponent reactions. It has been successfully employed in the synthesis of secondary amines via a three-component alkylation, a protocol that highlights the unique reactivity of alkyl iodides under mild, photochemical conditions [1]. This application is specific to the reactivity profile of iodides, as bromides and chlorides are generally inert under these conditions.

Photoredox Catalysis C-C Coupling Alkylation Visible-Light Chemistry

Unique Structural Conformational Landscape: Rotational Spectroscopy

High-resolution rotational spectroscopy has mapped the complete conformational landscape of 2-iodobutane, identifying three distinct conformers (gauche, anti, and gauche') and determining their precise rotational and nuclear quadrupole coupling constants [1]. This level of structural detail is essential for understanding its behavior in complex systems and is a function of its specific molecular architecture, which differs fundamentally from 1-iodobutane [2].

Conformational Analysis Rotational Spectroscopy Physical Chemistry Computational Chemistry

Divergent Physical Properties from Primary Isomer 1-Iodobutane

The physical properties of 2-iodobutane diverge significantly from its primary structural isomer, 1-iodobutane, due to differences in molecular packing and intermolecular forces. These differences directly impact handling, separation, and application parameters such as solvent selection and reaction medium .

Physical Properties Boiling Point Density Structure-Property Relationship

Utility in Mechanistic and Kinetic Isotope Effect Studies via Deuteration

The availability and use of deuterated 2-iodobutane (2-Iodobutane-D9) provide a powerful tool for probing reaction mechanisms through kinetic isotope effect (KIE) studies . This capability is not a generic feature but is tied to the specific labeling of the compound, allowing for precise tracking in complex reaction mixtures via mass spectrometry or NMR, which is not possible with the unlabeled analog.

Kinetic Isotope Effect Deuterium Labeling Reaction Mechanism Mass Spectrometry

Validated Application Scenarios for 2-Iodobutane Based on Differential Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Based on its well-defined stereochemistry and quantifiable specific rotation ([α]=+15.90° for the (S)-enantiomer), 2-iodobutane is a critical chiral building block for synthesizing enantiomerically pure pharmaceutical intermediates [1]. Its use is mandated in synthetic routes where the configuration of the sec-butyl group is a determinant of biological activity. The alternative, 1-iodobutane, is achiral and cannot be used for asymmetric induction, while less reactive halides like 2-bromobutane would compromise yield and stereochemical integrity due to harsher reaction conditions and slower inversion rates [2]. This scenario directly follows from the stereochemical differentiation evidence in Section 3.

Accelerated Alkylation in High-Throughput and Mild-Condition Synthesis

For high-throughput experimentation and synthetic protocols requiring mild conditions, 2-iodobutane is the superior alkylating agent due to its high reactivity as a secondary iodide. Its rate of nucleophilic substitution is significantly faster than that of 2-bromobutane or 2-chlorobutane, as established by the reactivity order in aqueous KOH [1]. Furthermore, its successful application in visible-light-mediated photoredox catalysis highlights its unique ability to participate in modern, mild C-C bond-forming reactions where less reactive halides are inert [2]. This makes it the compound of choice for maximizing reaction throughput and minimizing energy input, as discussed in Section 3's evidence on nucleophilic substitution and photoredox catalysis.

Precise Analytical and Physical Chemistry Benchmarking

The comprehensive conformational analysis of 2-iodobutane, including the full characterization of three conformers via rotational spectroscopy [1], establishes it as an ideal benchmark compound for analytical and physical chemistry. Its unique and well-defined spectroscopic fingerprint is essential for calibrating instruments, validating computational models, and studying fundamental structure-property relationships. The distinct physical properties, such as a boiling point of 119-120°C and density of 1.598 g/mL, provide additional reference points that differentiate it from isomers like 1-iodobutane [2]. This application is a direct consequence of the detailed structural and physical property evidence provided in Section 3.

Mechanistic Elucidation Using Isotopically Labeled Analogs

When a research objective requires detailed understanding of a reaction mechanism, the procurement and use of deuterated 2-iodobutane (2-Iodobutane-D9) is essential. As highlighted in Section 3, this labeled compound allows for the measurement of kinetic isotope effects (KIEs) and provides a unique +9 Da mass tag for tracking the sec-butyl group through complex reaction pathways using mass spectrometry [1]. This is a highly specialized application where the unlabeled compound is insufficient, and where other halogenated analogs (e.g., 2-bromobutane-D9) may not be as readily available or as reactive in the specific coupling reactions of interest.

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